molecular formula C10H8O3 B186539 3,6-Dimethylphthalic anhydride CAS No. 5463-50-3

3,6-Dimethylphthalic anhydride

Cat. No. B186539
CAS RN: 5463-50-3
M. Wt: 176.17 g/mol
InChI Key: WEPCDISQBQXOBE-UHFFFAOYSA-N
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Description

3,6-Dimethylphthalic anhydride is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethylphthalic anhydride consists of 10 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

One known reaction involving 3,6-Dimethylphthalic anhydride is its hydrolysis. In aqueous solution, it gives flat pH profiles for hydrolysis over the range from 4 M hydrochloric acid to pH 5.2 .


Physical And Chemical Properties Analysis

3,6-Dimethylphthalic anhydride has a density of 1.3±0.1 g/cm3, a boiling point of 338.8±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 164.6±22.0 °C .

Scientific Research Applications

  • Specific Scientific Field : Green Chemistry
  • Summary of the Application : 3,6-Dimethylphthalic anhydride is used in the renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride . Phthalic anhydride is a crucial intermediate in the manufacture of plasticizers, unsaturated polyesters, and alkyd resins .
  • Methods of Application or Experimental Procedures : The process involves two reaction steps: Diels–Alder cycloaddition followed by dehydration . Furan and maleic anhydride were converted to phthalic anhydride under these conditions . The yields of 3,6-dimethyl phthalic anhydride were calculated by qNMR .
  • Results or Outcomes : Excellent yields for the Diels–Alder reaction between furan and maleic-anhydride were obtained at room temperature and solvent-free conditions (SFC) yielding 96% exo-4,10-dioxa-tricyclo . An 80% selectivity to phthalic anhydride (87% selectivity to phthalic anhydride and phthalic acid) was obtained after running the reaction for 2 h at 298 K to form a stable intermediate followed by 4 h at 353 K to drive the reaction to completion .

Safety And Hazards

3,6-Dimethylphthalic anhydride is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

4,7-dimethyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCDISQBQXOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203063
Record name 4,7-Dimethyl-1,3-isobenzofurandione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylphthalic anhydride

CAS RN

5463-50-3
Record name NSC 16057
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Record name 3,6-Dimethylphthalic anhydride
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Record name 4,7-Dimethyl-1,3-isobenzofurandione
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Record name 3,6-Dimethylphthalic anhydride
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Synthesis routes and methods

Procedure details

1,7-Dimethyl-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione 1 (30.0 g, 0.150 mol) is added slowly in portions to stirred 98% sulfuric acid (300 mL) in a 1 L flange flask cooled to −5° C. using a salt-ice bath—note that the temperature is kept below 0° C. during the addition. The mixture is stirred for 30 mins at −5° C. and then allowed to warm up to 22° C. The mixture is carefully poured onto crushed ice (1.5 L). The cream precipitate that formed is filtered off and washed with ice water. The precipitate is dissolved in a 5% aq. sodium hydroxide solution (225 mL) with stirring. Glacial acetic acid (20 mL) is added slowly to the stirred solution. A cream precipitate forms and this is filtered off and discarded. 37% Hydrochloric acid (50 mL) is added to the stirred filtrate and the mixture is stirred for 2 h during which time a precipitate is formed. The precipitate is filtered off and dried in the vacuum oven overnight to yield the product as a cream solid (11.13 g, 41%). The filtrate is allowed to stand overnight during which time further product precipitated out. The second crop of precipitate is filtered off and dried under vacuum to yield the product 2 as a cream solid (5.79 g, 21%): 1H-NMR (300 MHz, CDCl3) δ 7.18 (s, 2H), 2.40 (s, 6H).
[Compound]
Name
1,7-Dimethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dimethylphthalic anhydride
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3,6-Dimethylphthalic anhydride
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3,6-Dimethylphthalic anhydride
Reactant of Route 4
3,6-Dimethylphthalic anhydride
Reactant of Route 5
3,6-Dimethylphthalic anhydride
Reactant of Route 6
3,6-Dimethylphthalic anhydride

Citations

For This Compound
85
Citations
MS Newman, BT Lord - Journal of the American Chemical Society, 1944 - ACS Publications
While preparing certain compounds required in another investigation2 we obtained some re-sults which were not at all what we expected. Because of their bearing on the mechanisms …
Number of citations: 29 pubs.acs.org
MD Hawkins - Journal of the Chemical Society, Perkin Transactions 2, 1975 - pubs.rsc.org
Phthalic and 3,6-dimethylphthalic anhydrides give flat pH profiles for hydrolysis in aqueous solution over the range from 4M-hydrochloric acid to pH 5·2. The addition of electrolytes or 1,…
Number of citations: 15 pubs.rsc.org
MS Newman, V Lee - The Journal of Organic Chemistry, 1977 - ACS Publications
Registry No.—1, 3240-34-4; 2, 932-72-9; 4a, 27126-76-7; 4b, 61477-31-4; 4c, 61477-32-5; 4d, 61477-33-6; p-toluenesulfonic acid, 104-15-4; benzenesulfonic acid, 98-11-3; p-…
Number of citations: 11 pubs.acs.org
L EBERSON - ACTA CHEMICA SCANDINAVICA, 1964 - actachemscand.org
RESULTS Previous reports indicate that the question about the existence of free 3, 6-dimethylphthalic acid is subject to controversy. Contrary to Freund and Fleischer, 5 Newman and …
Number of citations: 0 actachemscand.org
MS Newman, JA Cella - The Journal of Organic Chemistry, 1973 - ACS Publications
Treatment of 3, 4-dicaibethoxy-2, o-dimethylfuran with benzyne generated from anthranilic acid afforded2, 3-dicarbethoxy-l, 4-dimethyl-l, 4-epoxy-l, 4-dihydronaphthalene (3a) in 77% …
Number of citations: 24 pubs.acs.org
W Dmowski - Journal of fluorine chemistry, 1993 - Elsevier
4,5-Dinitrophthalic acid and 3,6-dimethylphthalic anhydride have been reacted with sulphur tetrafluoride to give mixtures of the corresponding bis(trifluoromethyl)benzenes and 1,1,3,3-…
Number of citations: 3 www.sciencedirect.com
MN Khan - 1993 - nopr.niscpr.res.in
The rate of hydrolysis of phthalic anhydride (PAn) in mixed aqueous-organic solvents shows a decrease of ca. 265-, 190- and 8-fold with increase in the contents of acetonitrile from 2 to …
Number of citations: 11 nopr.niscpr.res.in
TL Ho - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
A Total Synthesis of dl-Occidol Page 1 1098 CANADIAN JOURNAL OF CHEMISTRY. VOL. 50. carbonyl-containing radicals such as the acet- This research is supported by the National …
Number of citations: 8 cdnsciencepub.com
Y Dozen - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The cadmium halides-catalyzed thermal transformation of potassium and sodium salts of isomeric methyl- and phenylbenzoic acids has been investigated. Potassium o-toluate gave …
Number of citations: 6 www.journal.csj.jp
T Salavati-fard, S Caratzoulas, DJ Doren - Chemical Physics, 2017 - Elsevier
Dehydration of the cycloadduct produced from the Diels-Alder reaction between 2,5-dimethylfuran and maleic anhydride to 3,6-dimethylphthalic anhydride exemplifies an important step …
Number of citations: 6 www.sciencedirect.com

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